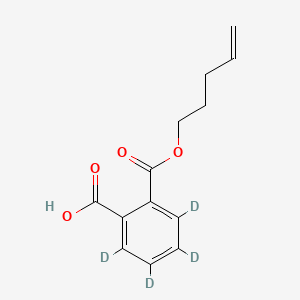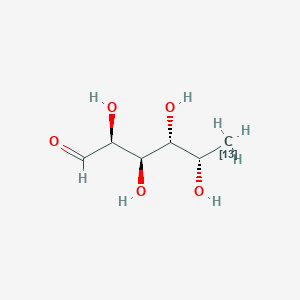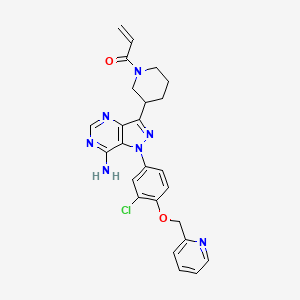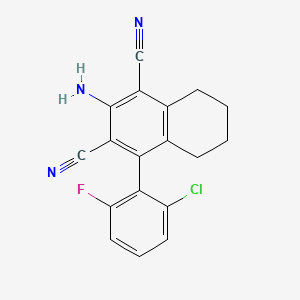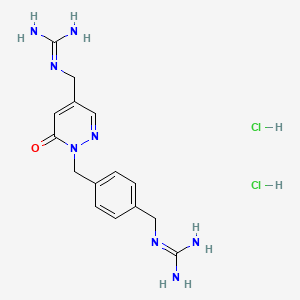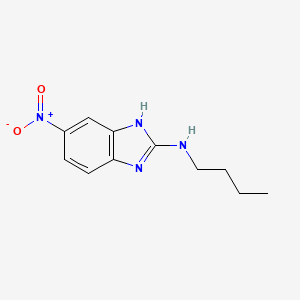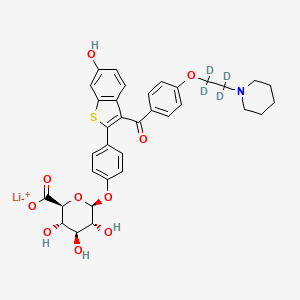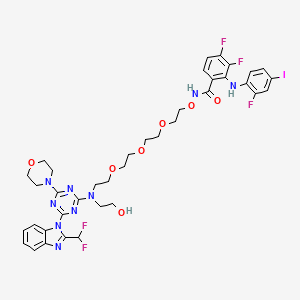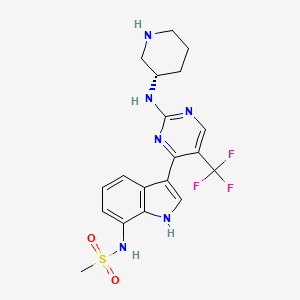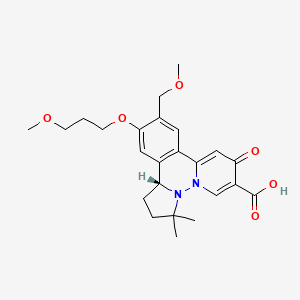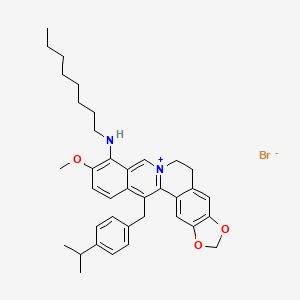
Anticancer agent 25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 25 is a promising compound in the field of oncology, known for its potent activity against various cancer cell lines. This compound has garnered significant attention due to its ability to inhibit cancer cell proliferation and induce apoptosis, making it a valuable candidate for cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 25 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Step 1: Formation of the core structure through a condensation reaction between a benzene derivative and a pyrazine derivative.
Step 2: Functionalization of the core structure via halogenation, followed by nucleophilic substitution to introduce specific functional groups.
Step 3: Final modifications to enhance the compound’s bioactivity, such as methylation or acetylation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method offers advantages such as improved process control, better heat and mass transfer, and the ability to integrate in-line analysis and purification tools .
化学反応の分析
Types of Reactions: Anticancer agent 25 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its anticancer activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its bioactivity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and strong nucleophiles or electrophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique bioactive properties.
科学的研究の応用
Anticancer agent 25 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including breast, lung, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of anticancer agent 25 involves multiple pathways:
類似化合物との比較
Anticancer agent 25 can be compared with other similar compounds, such as:
Anticancer agent 24: Known for its strong activity against leukemia cells but with higher toxicity.
Anticancer agent 26: Exhibits similar bioactivity but with a different mechanism of action, targeting the MAPK/ERK pathway.
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both the PI3K/Akt/mTOR pathway and inducing DNA damage. This dual approach enhances its efficacy and reduces the likelihood of resistance development .
特性
分子式 |
C37H45BrN2O3 |
|---|---|
分子量 |
645.7 g/mol |
IUPAC名 |
17-methoxy-N-octyl-21-[(4-propan-2-ylphenyl)methyl]-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-amine;bromide |
InChI |
InChI=1S/C37H44N2O3.BrH/c1-5-6-7-8-9-10-18-38-36-32-23-39-19-17-28-21-34-35(42-24-41-34)22-30(28)37(39)31(29(32)15-16-33(36)40-4)20-26-11-13-27(14-12-26)25(2)3;/h11-16,21-23,25H,5-10,17-20,24H2,1-4H3;1H |
InChIキー |
CWISSTVNSNYSFG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC1=C(C=CC2=C(C3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)CC6=CC=C(C=C6)C(C)C)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


